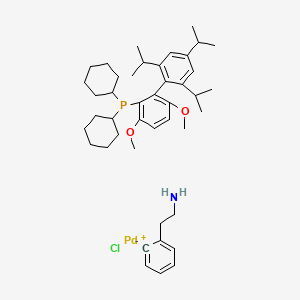![molecular formula C32H62O7 B13385336 2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate CAS No. 55621-34-6](/img/structure/B13385336.png)
2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyethylene Glycol 4 Dilaurate is a compound derived from lauric acid, a naturally occurring fatty acid found in coconut oil.
準備方法
Polyethylene Glycol 4 Dilaurate is synthesized by reacting lauric acid with ethylene oxide. The number “4” in its name indicates the average number of ethylene oxide units in the compound. The reaction typically involves controlled conditions of temperature and pressure, using a catalyst to facilitate the process . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
化学反応の分析
Polyethylene Glycol 4 Dilaurate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Polyethylene Glycol 4 Dilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: Used in topical dermatological preparations to enhance the penetration of active ingredients.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents
作用機序
Polyethylene Glycol 4 Dilaurate exerts its effects primarily through its ability to reduce surface tension, allowing for the formation of stable emulsions. It penetrates the intercellular regions of the stratum corneum, increasing fluidity and solubilizing lipid components. This enhances the penetration of other active ingredients into the skin .
類似化合物との比較
Polyethylene Glycol 4 Dilaurate is similar to other polyethylene glycol dilaurates, such as Polyethylene Glycol 2 Dilaurate and Polyethylene Glycol 6 Dilaurate. These compounds share similar properties but differ in the number of ethylene oxide units. Polyethylene Glycol 4 Dilaurate is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier and penetration enhancer .
Similar compounds include:
- Polyethylene Glycol 2 Dilaurate
- Polyethylene Glycol 6 Dilaurate
- Polyethylene Glycol 8 Dilaurate
特性
CAS番号 |
55621-34-6 |
|---|---|
分子式 |
C32H62O7 |
分子量 |
558.8 g/mol |
IUPAC名 |
2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C32H62O7/c1-3-5-7-9-11-13-15-17-19-21-31(33)38-29-27-36-25-23-35-24-26-37-28-30-39-32(34)22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChIキー |
YZXXSTDPSIPVKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)

![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
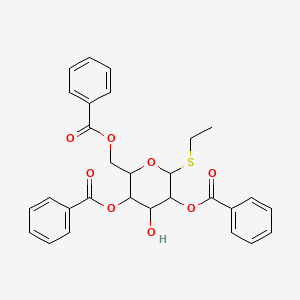
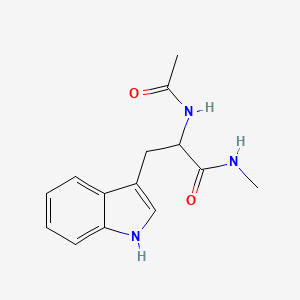
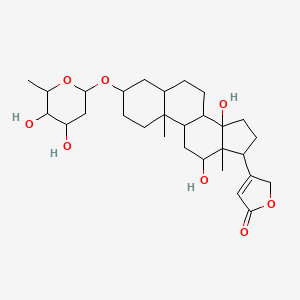
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)

![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
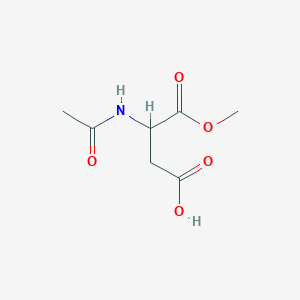
![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
